N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine
Description
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine is a compound that features a 1,2,4-oxadiazole ring, a benzoyl group, and a glycine moiety The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom
Properties
IUPAC Name |
2-[[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-14-11(15-19-7)8-2-4-9(5-3-8)12(18)13-6-10(16)17/h2-5H,6H2,1H3,(H,13,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURORYPGWBKBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) to form the 1,2,4-oxadiazole ring . The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, and the glycine moiety can be attached via peptide coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate (SDCI) can be used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: The unique properties of the oxadiazole ring make this compound useful in the development of energetic materials and polymers.
Biology: It can be used in biochemical studies to understand its interactions with biological molecules and pathways.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains a 1,2,4-oxadiazole ring and has been studied for its energetic properties.
1,2,4-oxadiazole derivatives: Various derivatives of 1,2,4-oxadiazole have been synthesized and studied for their biological and chemical properties.
Uniqueness
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]glycine is unique due to the combination of the oxadiazole ring, benzoyl group, and glycine moiety. This combination imparts specific properties to the compound, making it suitable for a wide range of applications in different fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
